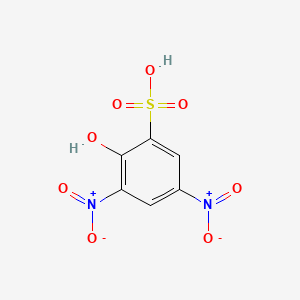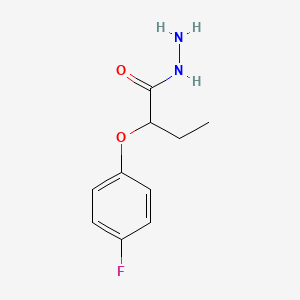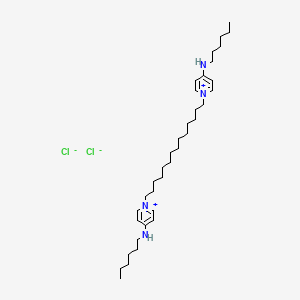
1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride is a synthetic organic compound with the molecular formula C₃₆H₆₄Cl₂N₄ It is characterized by its pyridinium core structure, which is linked by a tetradecanediyl chain and substituted with hexylamino groups
Métodos De Preparación
The synthesis of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Pyridinium Core: The initial step involves the preparation of the pyridinium core by reacting pyridine with an appropriate alkylating agent.
Introduction of the Hexylamino Groups: The hexylamino groups are introduced through nucleophilic substitution reactions, where hexylamine reacts with the pyridinium core.
Linking with the Tetradecanediyl Chain: The final step involves the coupling of the pyridinium units with a tetradecanediyl chain, typically using a coupling reagent such as a dihalide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the hexylamino groups, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential use as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride involves its interaction with molecular targets, such as cell membranes and proteins. The compound’s pyridinium core facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. Additionally, the hexylamino groups may interact with specific proteins, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride can be compared with other similar compounds, such as:
1,1’-(1,14-Tetradecanediyl)bis(4-(methylamino)pyridinium) dichloride: This compound has methylamino groups instead of hexylamino groups, resulting in different chemical properties and biological activities.
1,1’-(1,14-Tetradecanediyl)bis(4-(ethylamino)pyridinium) dichloride:
1,1’-(1,14-Tetradecanediyl)bis(4-(propylamino)pyridinium) dichloride: This compound contains propylamino groups, which influence its chemical behavior and interactions with biological targets.
The uniqueness of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
64690-16-0 |
|---|---|
Fórmula molecular |
C36H64Cl2N4 |
Peso molecular |
623.8 g/mol |
Nombre IUPAC |
N-hexyl-1-[14-[4-(hexylamino)pyridin-1-ium-1-yl]tetradecyl]pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C36H62N4.2ClH/c1-3-5-7-19-27-37-35-23-31-39(32-24-35)29-21-17-15-13-11-9-10-12-14-16-18-22-30-40-33-25-36(26-34-40)38-28-20-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
Clave InChI |
IAMPQARVVDDPBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)

![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)
![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)

![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
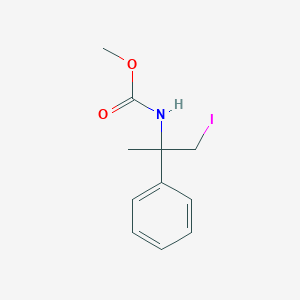
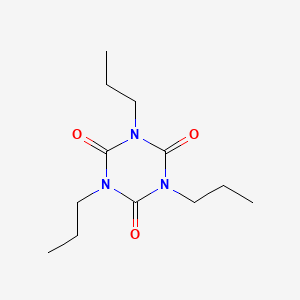
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
